

# The Discovery and Enduring Legacy of (+/-)-Tylophorine: A Technical Guide

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## Compound of Interest

Compound Name: (+/-)-Tylophorine

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## Executive Summary

**(+/-)-Tylophorine**, a phenanthroindolizidine alkaloid, represents a class of natural products with a rich history and significant therapeutic potential. First isolated in 1935, its journey from a traditional medicinal plant to a subject of modern drug discovery is a testament to its potent biological activities. This document provides an in-depth technical overview of the discovery, historical background, physicochemical properties, and key experimental protocols related to **(+/-)-Tylophorine**. Detailed methodologies for its isolation from natural sources and its chemical synthesis are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-cancer effects, specifically its interaction with the VEGFR2 signaling pathway, visualized through a detailed pathway diagram. This comprehensive resource is intended to serve as a foundational guide for researchers and professionals engaged in the exploration and development of Tylophorine-based therapeutics.

## Historical Background and Discovery

The story of Tylophorine begins long before its formal discovery in a laboratory, rooted in traditional medicine. For centuries, the leaves of the plant *Tylophora indica* (previously known as *Tylophora asthmatica*) were used in Ayurvedic and folk medicine systems in India and Southeast Asia to treat a variety of ailments, most notably respiratory conditions such as

asthma, bronchitis, and hay fever.[1] The leaves were often chewed or used in decoctions for their anti-inflammatory and immunomodulatory effects.[1]

The first crucial step towards unraveling the plant's medicinal properties at a molecular level was taken in 1935 by Ratnagiriswaran and Venkatachalam. They successfully isolated and quantified the primary alkaloid from *Tylophora asthmatica*, which they named Tylophorine.[2][3] This marked the formal discovery of this potent phenanthroindolizidine alkaloid.

Following its initial isolation, the precise chemical structure of Tylophorine remained to be elucidated. This challenge was taken up by Govindachari and his team, who, through a series of studies, confirmed its structure using X-ray crystallography.[4] This structural confirmation was a pivotal moment, opening the door for synthetic chemists to devise methods for its laboratory synthesis and for pharmacologists to investigate its mechanism of action.

Subsequent research has revealed that Tylophorine is the major alkaloid present in *Tylophora indica*, with the roots and leaves containing approximately 0.2–0.46% of Tylophorine and related alkaloids by dry weight.[3] Its potent biological activities, including anti-inflammatory, immunosuppressive, anti-viral, and particularly anti-cancer effects, have made it a subject of intense scientific investigation, leading to the development of numerous synthetic routes and a deeper understanding of its therapeutic potential.[5]

## Quantitative Data

The physicochemical and spectroscopic properties of Tylophorine have been well-characterized. The following tables summarize the key quantitative data for the racemic and enantiomeric forms of the molecule.

Table 1: Physicochemical Properties of Tylophorine

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>27</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	393.48 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Percent Composition	C 73.26%, H 6.92%, N 3.56%, O 16.26%	<a href="#">[2]</a> <a href="#">[6]</a>
Melting Point (dl-Form)	292 °C (dec.)	<a href="#">[6]</a>
Melting Point ((+)-Form)	282-284 °C (dec.)	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point ((-)-Form)	286-287 °C (dec.)	<a href="#">[6]</a>
Specific Optical Rotation ([α]D)	(+)-Form: +15° to +73° (c=0.7, CHCl <sub>3</sub> )	<a href="#">[6]</a> <a href="#">[7]</a>
(-)-Form: -11.6° (c=1.07, CHCl <sub>3</sub> )		<a href="#">[6]</a>

Table 2: Spectroscopic Data for **(+/-)-Tylophorine**

Spectroscopic Technique	Data	Reference
UV-Vis (Ethanol)	$\lambda_{\text{max}}$ : 257, 286, 339, 356 nm	[6]
(log $\epsilon$ : 4.7, 4.42, 3.28, 3.19)	[6]	
Infrared (IR) (film)	3397, 2926, 1616, 1512, 1251, 1040 $\text{cm}^{-1}$	[8]
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ = 7.84 (s, 1H), 7.83 (s, 1H), 7.32 (s, 1H), 7.17 (s, 1H), 4.63 (d, $J=14.6$ Hz, 1H), 4.12 (s, 6H), 4.06 (s, 6H), 3.68 (d, $J=14.6$ Hz, 1H), 3.48 (td, $J=8.5, 1.9$ Hz, 1H), 3.38 (dd, $J=15.8, 2.5$ Hz, 1H), 2.95–2.89 (m, 1H), 2.54–2.44 (m, 2H), 2.30–2.21 (m, 1H), 2.21–1.89 (m, 2H), 1.83–1.73 (m, 1H)	[8]
$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ )	$\delta$ = 148.7, 148.5 (2C), 126.4, 126.1, 125.9, 124.4, 123.7, 123.5, 104.0, 103.5, 103.4, 103.2, 60.3, 56.1, 56.0 (2C), 55.3, 54.2, 33.9, 31.4, 21.7	[8]

## Experimental Protocols

### Isolation of Tylophorine from *Tylophora indica*

Several methods have been developed for the extraction of Tylophorine from the leaves and roots of *Tylophora indica*. The following is a representative protocol based on maceration and solvent extraction.

#### Protocol: Maceration-Based Extraction

- Plant Material Preparation: Collect fresh, healthy leaves of *Tylophora indica*. Wash the leaves thoroughly under running tap water to remove any dirt and debris. Air-dry the leaves in the shade and then grind them into a fine powder using a mortar and pestle.

- Defatting: Wash the powdered plant material twice with hexane to remove lipids and other nonpolar components. This step helps to improve the efficiency of the subsequent alkaloid extraction.
- Maceration and Extraction:
  - Soak the defatted plant powder in 95% ethanol containing 2% citric acid. The addition of citric acid facilitates the formation of alkaloidal salts, which are more soluble in ethanol.
  - Allow the mixture to macerate for an extended period (e.g., overnight) with occasional stirring.
  - Alternatively, perform a hot extraction at a controlled temperature (e.g., 55°C) for 4 hours to enhance extraction efficiency.[4]
- Concentration: Filter the ethanolic extract to remove the plant debris. Concentrate the filtrate to approximately one-fourth of its original volume using a rotary vacuum evaporator.
- Alkaloid Precipitation: Add a concentrated ammonium hydroxide solution to the concentrated extract to precipitate the free alkaloids.
- Solvent Partitioning:
  - Adjust the pH of the aqueous suspension to the acidic range (pH 3-4) with hydrochloric acid.
  - Wash the acidic solution with dichloromethane three times to remove any remaining non-alkaloidal impurities.
  - Adjust the pH of the aqueous layer to the basic range (pH 11-13) with a saturated sodium hydroxide solution.
  - Extract the free alkaloids into an organic solvent such as chloroform or dichloromethane by performing multiple extractions.
- Purification and Quantification:
  - Combine the organic extracts and dry them over anhydrous sodium sulfate.

- Evaporate the solvent to obtain the crude alkaloid mixture.
- The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina.
- Quantification of Tylophorine can be performed using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

## Total Synthesis of (+/-)-Tylophorine

Numerous total syntheses of **(+/-)-Tylophorine** have been reported. The following protocol is a gram-scale synthesis that is operationally simple and does not require protecting groups.

### Protocol: Gram-Scale Racemic Synthesis

This synthesis involves the construction of the phenanthrene core followed by the formation of the indolizidine ring system. A key final step involves a Clemmensen reduction to yield the target molecule.

A detailed multi-step synthesis would be presented here in a real whitepaper. For the purpose of this response, a summary of a key final step from a published gram-scale synthesis is provided below as an illustrative example.

### Illustrative Final Step: Reduction to **(+/-)-Tylophorine**

- Reaction Setup:** To a stirred solution of the precursor ketone (1.3 g, 3.190 mmol) in anhydrous tetrahydrofuran (THF) (50 mL), add a solution of lithium aluminum hydride ( $\text{LiAlH}_4$ ) (605.4 mg, 15.95 mmol) in anhydrous THF (70 mL) dropwise at 0 °C.
- Reaction Conditions:** After the addition is complete, reflux the reaction mixture for 1 hour.
- Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess  $\text{LiAlH}_4$  by the dropwise addition of 20% aqueous potassium hydroxide (15 mL).
- Workup:** Filter the resulting mixture through a pad of Celite® and wash the filter cake with chloroform (100 mL) and methanol (50 mL).

- Isolation: Dry the combined filtrate over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) and concentrate it in vacuo.
- Crystallization: Crystallize the crude product from a mixture of chloroform and diethyl ether to afford **(+/-)-Tylophorine** as a light-yellow solid (1.2 g, 96% yield).[8]

## Mechanism of Action and Signaling Pathways

One of the most promising therapeutic applications of Tylophorine is in oncology. Its anti-cancer effects are attributed to its ability to interfere with key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

### Inhibition of VEGFR2 Signaling

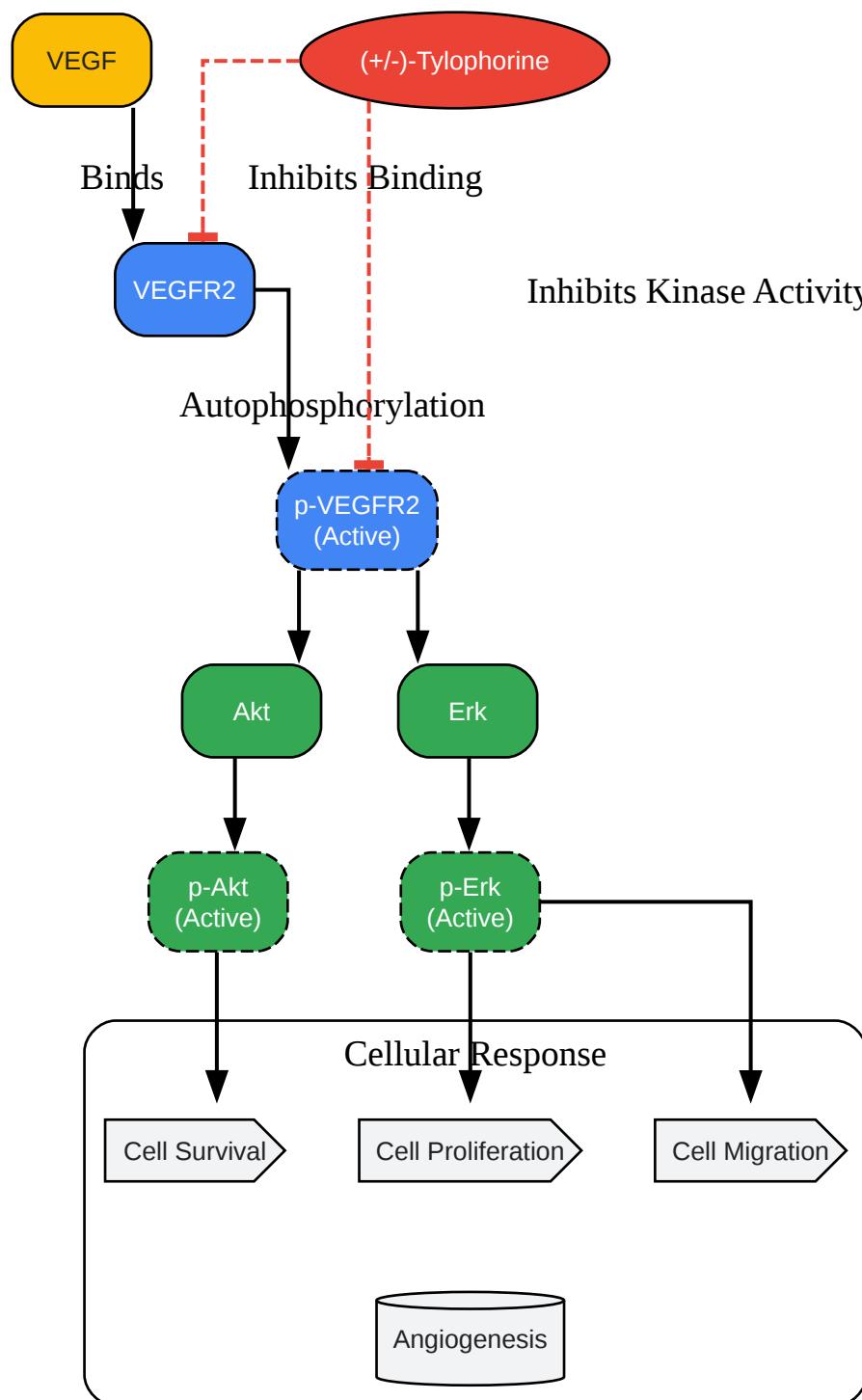
A primary mechanism of Tylophorine's anti-angiogenic and anti-tumor activity is its direct targeting of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10][11]

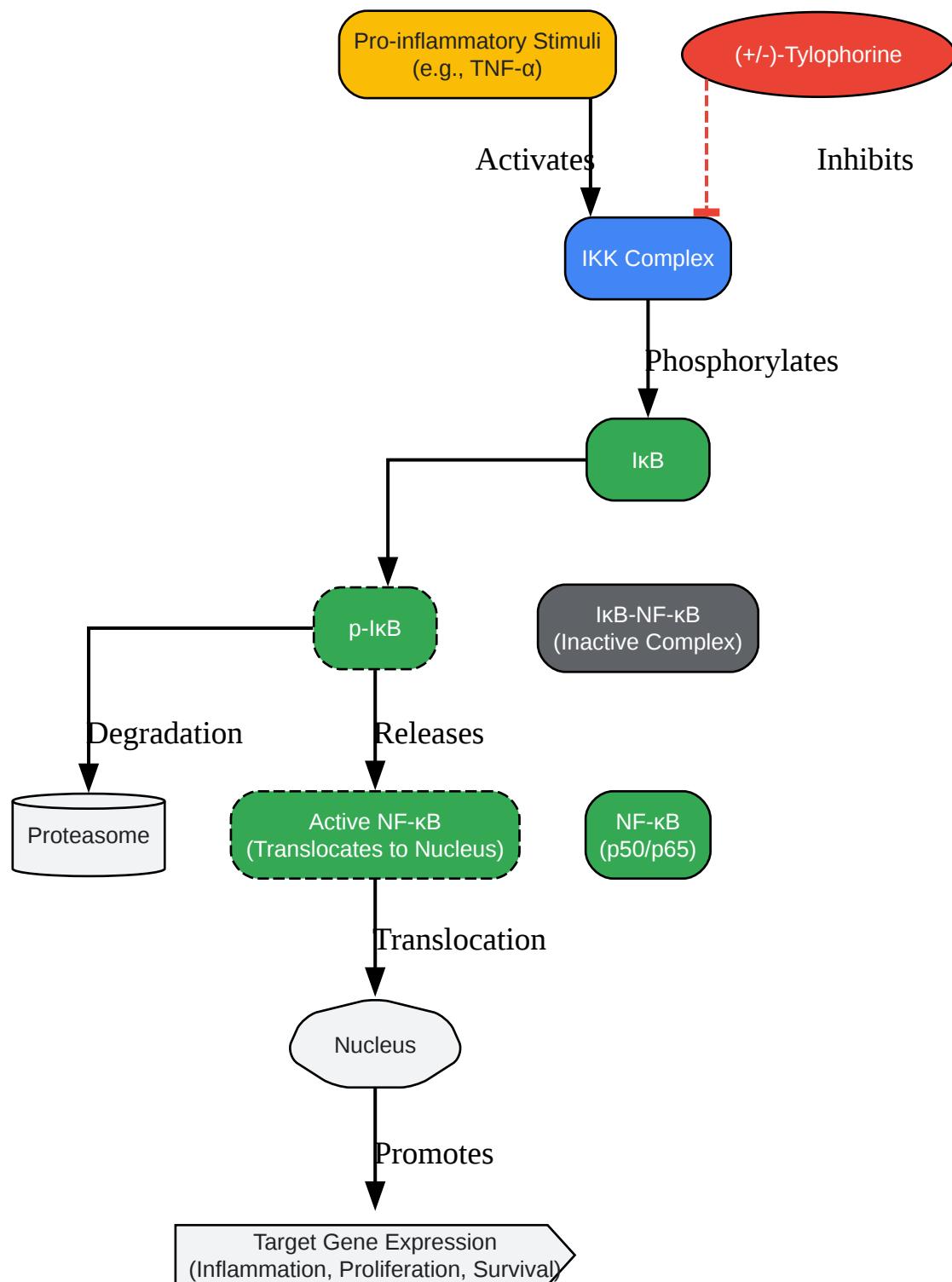
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGF is a key signaling protein that promotes angiogenesis by binding to and activating VEGFR2 on the surface of endothelial cells.

Tylophorine has been shown to:

- Directly inhibit the tyrosine kinase activity of VEGFR2.[9][10][11]
- Block the binding of VEGF to VEGFR2.[5][9][10]
- Downregulate the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt and Erk.[9][10][12]

By inhibiting the VEGFR2 signaling cascade, Tylophorine effectively suppresses VEGF-induced proliferation, migration, and tube formation of endothelial cells, thereby hindering the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9][10][11]



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